REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH2:9]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>C1COCC1>[C:7]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1=C(CBr)C=CC=C1
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Name
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|
Quantity
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10.5 g
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Type
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reactant
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Smiles
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N1CCNCC1
|
Name
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|
Quantity
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44.2 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
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Type
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CUSTOM
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Details
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afforded 5{12} (3.92 g, 77%) as a white solid
|
Name
|
|
Type
|
|
Smiles
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C1(=C(C=CC=C1)CN1CCNCC1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |